7-[(1S,5R)-6-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alatrofloxacin is a fluoroquinolone antibiotic developed by Pfizer. It is delivered as a mesylate salt and is a prodrug of trovafloxacin . Alatrofloxacin was used to treat a variety of bacterial infections but was withdrawn from the U.S. market in 2001 due to concerns about hepatotoxicity .
Preparation Methods
Alatrofloxacin is synthesized through a series of chemical reactions involving the incorporation of fluorine atoms into a quinolone structure. The preparation involves the use of trovafloxacin as a precursor, which is then converted into alatrofloxacin through the addition of alanine substituents . Industrial production methods involve the preparation of sterile, premixed pharmaceutical compositions for intravenous administration .
Chemical Reactions Analysis
Alatrofloxacin undergoes several types of chemical reactions, including hydrolysis and substitution reactions. Upon intravenous administration, alatrofloxacin is rapidly hydrolyzed to its active form, trovafloxacin . Common reagents used in these reactions include various solvents and catalysts that facilitate the hydrolysis process. The major product formed from these reactions is trovafloxacin, which is the active antibacterial agent .
Scientific Research Applications
Alatrofloxacin has been studied for its pharmacokinetics and tissue penetration in various populations, including morbidly obese individuals . It has shown advantages over older fluoroquinolone agents due to its enhanced Gram-negative and atypical pathogen coverage, as well as a long half-life that allows for less frequent drug administration . Alatrofloxacin has been used in clinical research to understand its efficacy in treating bacterial infections and its potential for better antimicrobial coverage in patients with extensive adipose layers .
Mechanism of Action
Alatrofloxacin exerts its effects by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, alatrofloxacin prevents the bacteria from proliferating, leading to their eventual death . The molecular targets involved in this mechanism are the bacterial DNA gyrase and topoisomerase IV enzymes .
Comparison with Similar Compounds
Alatrofloxacin is part of the fluoroquinolone class of antibiotics, which includes other compounds such as ciprofloxacin, levofloxacin, and sparfloxacin . Compared to these similar compounds, alatrofloxacin has a unique structure that includes alanine substituents, which are rapidly hydrolyzed to release the active form, trovafloxacin . This unique feature allows for its use as a prodrug, providing advantages in terms of pharmacokinetics and tissue penetration . its hepatotoxicity led to its withdrawal from the market, which is a significant drawback compared to other fluoroquinolones .
Properties
IUPAC Name |
7-[6-[2-(2-aminopropanoylamino)propanoylamino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25F3N6O5/c1-10(30)24(37)31-11(2)25(38)32-20-14-7-34(8-15(14)20)23-18(29)6-13-21(36)16(26(39)40)9-35(22(13)33-23)19-4-3-12(27)5-17(19)28/h3-6,9-11,14-15,20H,7-8,30H2,1-2H3,(H,31,37)(H,32,38)(H,39,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZPPAMZDFLUHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC1C2C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25F3N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870046 |
Source
|
Record name | Alanyl-N-{3-[6-carboxy-8-(2,4-difluorophenyl)-3-fluoro-5-oxo-5,8-dihydro-1,8-naphthyridin-2-yl]-3-azabicyclo[3.1.0]hexan-6-yl}alaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80870046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.